OAT1 Transporter Specificity: p-Aminohippurate as the Definitive Substrate for OAT1-Mediated Organic Anion Transport Studies
In heterologous expression systems comparing rabbit OAT1 (rbOAT1) and rbOAT3, rbOAT1 exhibits high affinity for p-aminohippurate (PAH), whereas rbOAT3 demonstrates no detectable affinity for PAH [1]. In contrast, rbOAT3 shows high affinity for estrone sulfate, while rbOAT1 has only very slight affinity for this substrate [1]. Following heterologous expression, most OAT isoforms transported PAH, but only OAT1 (not OAT2) exhibited PAH-α-ketoglutarate exchange activity [2]. This clear binary distinction makes PAH the definitive probe substrate for isolating OAT1-mediated transport activity from OAT3-mediated pathways.
| Evidence Dimension | Transporter substrate affinity |
|---|---|
| Target Compound Data | High affinity for rbOAT1; mediates PAH-α-ketoglutarate exchange |
| Comparator Or Baseline | rbOAT3: no detectable affinity for PAH; OAT2: transports PAH but does not exhibit PAH-α-ketoglutarate exchange |
| Quantified Difference | Qualitative binary difference: presence vs. absence of detectable affinity |
| Conditions | Heterologous expression systems; rbOAT1 and rbOAT3 expressed in cell lines; isolated rabbit proximal renal tubule segments |
Why This Matters
This specificity enables researchers to use PAH as a selective probe for OAT1 function in drug-transporter interaction studies and renal physiology experiments without confounding signals from OAT3-mediated transport.
- [1] Dantzler WH, Wright SH. The molecular and cellular physiology of basolateral organic anion transport in mammalian renal tubules. Biochim Biophys Acta. 2003;1618(2):185-193. View Source
- [2] Burckhardt G, Wolff NA. Structure of renal organic anion and cation transporters. Am J Physiol Renal Physiol. 2000;278(6):F853-F866. View Source
